Cyclopentane-1,1-dicarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of cyclopentane derivatives, including cyclopentane-1,1-dicarbonitrile, often involves innovative methods that enable the formation of complex structures. For example, phase transfer catalysis without solvent has been employed for the synthesis of cycloalkane-1,1-dicarbonitriles, highlighting a method that can potentially be applied to cyclopentane-1,1-dicarbonitrile (Díez-Barra, Hoz, Moreno, & Sánchez-Verdú, 1991). Moreover, novel synthesis routes for cyclopentanes have been explored through palladium-catalyzed syntheses and other catalytic processes, showcasing the chemical flexibility and potential for complex cyclopentane derivative synthesis (Catellani, Chiusoli, & Sgarabotto, 1982).
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives has been thoroughly investigated, revealing insights into their spatial geometry and stability. Cyclopentane itself is known for its puckered shape, which influences the properties and reactions of its derivatives. Studies have provided experimental support for this structure, which is crucial for understanding the behavior of cyclopentane-1,1-dicarbonitrile and related compounds (Green, Knox, & Pauson, 1964).
Scientific Research Applications
Microwave Spectroscopy Studies :Cyclopropane(1,1)dicarbonitrile, a related compound, has been examined through microwave spectroscopy. This study provided valuable insights into its molecular structure and dynamics, with potential implications for understanding similar compounds like Cyclopentane-1,1-dicarbonitrile (Pearson, Choplin, Laurie, & Schwartz, 1975).
Organic Synthesis :Cyclopentanone's reaction with malononitrile leads to the formation of complex organic compounds, indicating the potential of Cyclopentane-1,1-dicarbonitrile derivatives in organic synthesis (Abdelrazek, Metwally, Kassab, Jaafar, Metz, & Jäger, 2014).
Functionalized Cyclopenta[b]furan Synthesis :A study on the DBU-promoted cascade annulation of nitroarylcyclopropane-1,1-dicarbonitriles showcases the synthesis of highly functionalized cyclopenta[b]furan derivatives, highlighting its role in complex organic synthesis (Qian, Xie, Liu, Li, Wang, Luo, & Wang, 2018).
Safety in Organic Rankine Cycles :Cyclopentane's safety aspects in Organic Rankine Cycles are explored, relevant for compounds like Cyclopentane-1,1-dicarbonitrile used in similar applications (Guillen, 2012).
Phase Transfer Catalysis :The synthesis of cycloalkane-1,1-dicarbonitriles without a solvent, as demonstrated in a study, opens up possibilities for environmentally-friendly chemical processes (Díez-Barra, Hoz, Moreno, & Sánchez-Verdú, 1991).
Photophysical/Photochemical Investigations :Investigations into dihydroazulene and diarylethene compounds reveal insights into photochromism, which can be extrapolated to similar compounds like Cyclopentane-1,1-dicarbonitrile (Mrozek, Görner, & Daub, 2001).
Carboxylic Acid Isosteres in Drug Design :Although Cyclopentane-1,3-dione, and not Cyclopentane-1,1-dicarbonitrile, was studied for its application as a carboxylic acid isostere in drug design, this research provides insights into similar structural isosteres (Ballatore et al., 2011).
properties
IUPAC Name |
cyclopentane-1,1-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-5-7(6-9)3-1-2-4-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIONVMHMAKDDDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569526 | |
Record name | Cyclopentane-1,1-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentane-1,1-dicarbonitrile | |
CAS RN |
29739-46-6 | |
Record name | Cyclopentane-1,1-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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